phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate
Description
Phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate is a structurally complex molecule featuring:
- Piperidine core: A six-membered nitrogen-containing heterocycle, substituted at the 1-position with a phenyl carboxylate ester.
- Formamido-methyl linker: At the 4-position of piperidine, a methyl group bridges a formamido moiety.
- Thiophene-carbamoyl substituent: The formamido group is further functionalized with a carbamoyl linkage to a thiophen-2-ylmethyl group.
Properties
IUPAC Name |
phenyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c24-18(19(25)22-14-17-7-4-12-28-17)21-13-15-8-10-23(11-9-15)20(26)27-16-5-2-1-3-6-16/h1-7,12,15H,8-11,13-14H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOCFKNPSZDURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound exhibits notable antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific biological targets, such as enzymes or receptors involved in disease processes. Research indicates that compounds similar to this one can inhibit critical pathways in cancer cell proliferation and microbial growth.
IDO1 Inhibition
Recent patents have highlighted the potential of derivatives of this compound to act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in various neurological and psychiatric disorders, including Major Depressive Disorder and Schizophrenia. The inhibition of IDO1 may provide therapeutic avenues for treating these conditions by modulating tryptophan metabolism in the brain .
Synthesis and Optimization
The synthesis of phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate typically involves multi-step organic reactions. Optimizing reaction conditions—such as temperature, solvent choice, and catalyst use—is crucial for achieving high yields and purity. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to bind to specific molecular targets within biological systems. Techniques like molecular docking have been employed to predict how the compound fits into active sites on target proteins, elucidating its potential mechanism of action.
Case Study: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds revealed significant cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar activity due to its structural characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A. N-(4-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide (58)
- Key differences :
- Substituent : A thiophene-2-carboxamide linked to a piperidin-4-yloxy group (vs. formamido-methyl in the target).
- Bioactivity : Demonstrated blood-brain barrier permeability, highlighting the role of thiophene and piperidine in CNS drug design.
- Synthesis : Yielded 55% via TFA-mediated deprotection, suggesting comparable synthetic challenges for piperidine-thiophene hybrids .
B. 2-(Piperidin-1-yl)-N-(thiophen-2-ylmethyl)ethan-1-amine
- Key differences: Backbone: Ethylamine linker instead of formamido-carbamoyl chain. Functionality: Primary amine vs. tertiary amide; likely impacts solubility and target engagement.
C. Benzyl 4-((2-(tert-butyl)phenyl)(phenyl(pyridin-2-yl)methyl)carbamoyl)piperidine-1-carboxylate
- Key differences :
- Substituent : Bulky tert-butyl-phenyl and pyridyl groups (vs. thiophenmethyl), increasing steric hindrance.
- Ester group : Benzyl vs. phenyl; slight differences in lipophilicity and metabolic stability.
Pharmacological Potential (Inferred from Analogues)
- Thiophene-piperidine hybrids : highlights CNS activity, suggesting the target compound’s thiophene and piperidine moieties may confer blood-brain barrier permeability .
Table 1: Comparative Analysis of Key Compounds
Preparation Methods
Synthesis of Piperidine-1-carboxylate Intermediate
The piperidine core is prepared using Boc-protection strategies to ensure regiochemical control. A representative protocol involves:
-
Boc Protection of Piperidine :
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Functionalization at C-4 Position :
-
Reactants : Boc-piperidine, formaldehyde, ammonium acetate.
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Conditions : Methanol, reflux, 6 hours.
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Outcome : Introduction of aminomethyl group at C-4.
-
| Step | Reactants | Conditions | Yield | Purification |
|---|---|---|---|---|
| 1 | Piperidine, Boc₂O, TEA | DCM, 0°C → RT, 12h | 85–90% | Column chromatography |
| 2 | Boc-piperidine, CH₂O, NH₄OAc | MeOH, reflux, 6h | 75% | Recrystallization |
Installation of Thiophene-methyl Carbamoyl Formamido Group
The side chain is constructed via a two-step amidation process:
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Formation of Thiophene-methyl Carbamate :
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Coupling to Piperidine Intermediate :
Critical Note : Use of HATU minimizes racemization compared to EDCl/HOBt.
Phenyl Esterification and Deprotection
-
Boc Deprotection :
-
Phenyl Carbamate Formation :
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc Deprotection | TFA/DCM (1:1) | DCM | 0°C → RT | 2h | ~100% |
| Phenyl Carbamate Formation | Phenyl chloroformate, Pyridine | THF | 0°C → RT | 6h | 80% |
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
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¹H NMR : Key peaks include:
Scalability and Industrial Feasibility
Q & A
Q. What synthetic strategies are recommended for preparing phenyl 4-[({[(thiophen-2-yl)methyl]carbamoyl}formamido)methyl]piperidine-1-carboxylate?
Synthesis typically involves sequential coupling reactions. First, the piperidine core is functionalized with a carboxylate group via a Boc-protection strategy (tert-butyl carbamate), as seen in analogous piperidine derivatives . The thiophene carbamoyl moiety is introduced using carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by deprotection of the Boc group under acidic conditions. Final purification may require column chromatography or recrystallization, with purity validated by HPLC (>95%) and structural confirmation via H/C NMR .
Q. How can researchers confirm the structural integrity of this compound?
Advanced spectroscopic methods are critical:
- NMR Spectroscopy : Analyze proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., expected [M+H] for CHNOS: 400.13) .
- FTIR : Confirm carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm) .
Q. What analytical methods are suitable for quantifying this compound in biological matrices?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For enhanced sensitivity, LC-MS/MS using a C18 column and gradient elution (acetonitrile/0.1% formic acid) is recommended. Validate methods per ICH guidelines for linearity (R > 0.99), LOD (<10 ng/mL), and recovery (>90%) .
Advanced Research Questions
Q. How can researchers design experiments to assess metabolic stability in vitro?
- Hepatic Microsome Assay : Incubate the compound (1–10 µM) with liver microsomes (human/rat) and NADPH. Monitor depletion over time via LC-MS. Calculate intrinsic clearance (Cl) using the half-life method .
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition potential .
Q. What experimental approaches address contradictions in solubility and bioavailability data?
- Solubility Enhancement : Test co-solvents (DMSO ≤1%), cyclodextrin complexes, or lipid-based formulations. Compare results across buffers (PBS, pH 7.4 vs. simulated gastric fluid) .
- Permeability Studies : Perform Caco-2 cell assays to differentiate passive diffusion vs. efflux (e.g., P-gp inhibition with verapamil) .
Q. How can the environmental fate of this compound be evaluated?
Adopt a tiered approach:
- Abiotic Degradation : Hydrolysis studies at varying pH (1–13) and photolysis under UV light (λ = 254 nm). Monitor degradation products via LC-HRMS .
- Ecotoxicology : Acute toxicity assays using Daphnia magna (EC) and algal growth inhibition tests (OECD 201/202) .
Q. What strategies optimize SAR studies for piperidine-carboxylate derivatives?
Q. How should researchers handle discrepancies in bioactivity data across assays?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, solvent controls).
- Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct binding affinities, minimizing false positives from off-target effects .
Methodological Considerations
Q. What safety protocols are critical during synthesis and handling?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- Spill Management : Neutralize acids/bases with appropriate agents (e.g., sodium bicarbonate for acids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
